(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5E)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-sulfanylideneimidazolidin-4-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 295.35 g/mol
- CAS Number : 866154-20-3
The compound exhibits its biological activity primarily through interaction with specific protein kinases and other molecular targets. It has been identified as a potential inhibitor of several kinases, which play critical roles in cell signaling pathways related to cancer and other diseases.
Inhibition of Protein Kinases
Recent studies have shown that compounds similar to this one can inhibit key protein kinases such as DYRK1A and GSK3α/β. For instance, a related compound demonstrated an IC50 value of 0.028 μM against DYRK1A, indicating potent inhibitory activity . The inhibition of these kinases is crucial as they are involved in various cellular processes, including proliferation and apoptosis.
Antitumor Activity
The compound's structural features suggest it may possess antitumor properties. In vitro studies have indicated that derivatives of thiazolidinone structures exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar scaffolds have shown effectiveness against breast cancer and leukemia cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Some derivatives of the benzodioxole class have been reported to exhibit antimicrobial activity against both bacterial and fungal strains. The biological evaluation of these compounds indicated that they could be effective against pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Study on Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolidinone derivatives and evaluated their antitumor activity against multiple cancer cell lines. One derivative showed promising results with an IC50 value significantly lower than standard chemotherapeutic agents, highlighting the potential of this class of compounds in cancer therapy .
Evaluation of Antimicrobial Activity
Another study focused on the antimicrobial properties of related compounds found that certain benzodioxole derivatives exhibited broad-spectrum antibacterial effects. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 15.62 µg/mL for some compounds, indicating their potential for development into new antimicrobial agents .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-29-18-5-3-17(4-6-18)26-10-8-25(9-11-26)14-27-22(28)19(24-23(27)32)12-16-2-7-20-21(13-16)31-15-30-20/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,32)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSDTPMTYQJRCM-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)C(=CC4=CC5=C(C=C4)OCO5)NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CN3C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/NC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.